Anti-inflammatory agent 41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H25N3O5 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-phenylquinoline-3-carboxamide |

InChI |

InChI=1S/C33H25N3O5/c1-39-30-18-25-27(19-31(30)40-2)34-17-16-29(25)41-23-14-12-21(13-15-23)35-33(38)26-20-36(22-8-4-3-5-9-22)28-11-7-6-10-24(28)32(26)37/h3-20H,1-2H3,(H,35,38) |

InChI Key |

ZTRUKZIXIXWNJP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4=CN(C5=CC=CC=C5C4=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Identity of "Anti-inflammatory Agent 41": A Technical Analysis of Disparate Molecular Entities

The term "Anti-inflammatory agent 41" does not correspond to a single, universally recognized compound in publicly available scientific literature. Initial investigations revealed multiple, distinct molecular entities referred to as "agent 41" in various contexts, each with a different primary biological activity. This guide provides a detailed technical overview of these disparate compounds, clarifying their known mechanisms of action and presenting available data for the intended audience of researchers, scientists, and drug development professionals.

The Ambiguity of "this compound"

A comprehensive search of scientific databases and literature did not yield a specific molecule designated as "this compound." The numeral "41" appears in several contexts: as a citation number in scientific papers discussing anti-inflammatory processes[1][2][3], as a descriptor for compounds with other primary activities, or in relation to Interleukin-41. The following sections will address these distinct entities.

Compound 17 (Antimalarial Agent 41)

One of the primary compounds identified is "Antimalarial agent 41," also referred to as Compound 17. While its principal therapeutic target is the malaria parasite Plasmodium falciparum, it exhibits activity that can be relevant to inflammatory pathway research.

Mechanism of Action

The primary mechanism of action for Antimalarial agent 41 is the inhibition of the P. falciparum phosphatidylinositol-4-kinase β (PfPI4K).[4] This enzyme is crucial for the parasite's life cycle. Additionally, the compound has been shown to inhibit hERG channels.[4] While not directly an anti-inflammatory mechanism, the inhibition of kinases is a common strategy in anti-inflammatory drug development.

Quantitative Data

| Target | IC50 | Cell Line/Strain |

| P. falciparum | 40 nM | NF54 strain[4] |

| P. falciparum | 76 nM | K1 strain[4] |

| PfPI4K | 53 nM | N/A[4] |

| hERG channels | 3 µM | N/A[4] |

| Cytotoxicity (CHO cells) | 34 µM | CHO cells[4] |

Experimental Protocols

Detailed experimental protocols for the assays that produced the data above are not fully described in the provided search results. However, a general workflow for such an investigation can be conceptualized.

Compound 106 (Antitubercular Agent-41)

Another distinct entity is "Antitubercular agent-41," also known as Compound 106. This molecule is intended for research in the context of Mycobacterium tuberculosis infections.[5]

Mechanism of Action

The precise mechanism of action for Antitubercular agent-41 is not detailed in the available search results. It is broadly classified as an antibacterial agent.[6] Antitubercular drugs typically function by inhibiting cell wall synthesis, protein synthesis, or nucleic acid synthesis in M. tuberculosis. For instance, isoniazid inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall, while rifampin inhibits RNA synthesis.[7]

Quantitative Data

Specific quantitative data, such as MIC (Minimum Inhibitory Concentration) values, for Antitubercular agent-41 were not available in the search results.

Interleukin-41 (IL-41)

Interleukin-41 (IL-41) is a recently identified cytokine that has been associated with immune and metabolic diseases.[8] Unlike the previously mentioned compounds, IL-41 is an endogenous protein involved in the body's immune response.

Role in Anti-inflammatory Response

Studies have shown that serum levels of IL-41 are elevated in patients with hyperuricemia (HUA).[8] This suggests that IL-41 may be part of an anti-inflammatory response to the pro-inflammatory state induced by high uric acid levels. The elevated IL-41 is positively correlated with age in both healthy individuals and HUA patients.[8] This positions IL-41 as a potential biomarker for the anti-inflammatory response in conditions like hyperuricemia.[8]

Quantitative Data

| Patient Group | Mean Serum IL-41 Level |

| Hyperuricemia (HUA) Patients | 460.3 pg/mL[8] |

| Healthy Controls | 261.3 pg/mL[8] |

A receiver operating characteristic (ROC) curve analysis for IL-41 in diagnosing HUA showed an area under the curve (AUC) of 0.7443.[8]

Signaling Pathway Context

While the specific signaling pathway for IL-41 is not detailed, the broader context of anti-inflammatory signaling often involves the JAK-STAT pathway, which can be modulated by cytokines. For example, some anti-inflammatory natural products are known to suppress T-cell activity and the production of pro-inflammatory cytokines through this and other pathways. A generalized representation of a cytokine-mediated anti-inflammatory signaling pathway is provided below.

General Anti-inflammatory Mechanisms

Although a specific "this compound" is not identifiable, the search results provided insights into general anti-inflammatory mechanisms that are the target of many therapeutic agents. A key pathway is the NF-κB signaling cascade, which is a central mediator of inflammation.

NF-κB Signaling Pathway

The activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[9] Many anti-inflammatory agents, such as astaxanthin, exert their effects by suppressing the activation of NF-κB.[9]

Conclusion

The query for "this compound" does not point to a single, well-defined molecule. Instead, the designation appears in the context of different compounds with distinct primary activities (antimalarial, antitubercular) and in relation to the endogenous cytokine IL-41. For drug development professionals and researchers, it is crucial to specify the exact compound or protein of interest (e.g., "Antimalarial agent 41 (Compound 17)") to avoid ambiguity. While a comprehensive guide on a single "this compound" is not feasible, the analysis of these disparate entities and the general anti-inflammatory pathways provides valuable context for research in this field.

References

- 1. The Metabolic Matrix: Re-engineering ultraprocessed foods to feed the gut, protect the liver, and support the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Metabolic Matrix: Re-engineering ultraprocessed foods to feed the gut, protect the liver, and support the brain [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antimalarial agent 41_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antitubercular agent-41 - Nordic Biosite [nordicbiosite.com]

- 7. google.com [google.com]

- 8. Interleukin-41 as a biomarker of the anti-inflammatory response associated with hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of Vegetable Oil Extraction of Astaxanthin from Shrimp Waste and Its Anti-Inflammatory Potential: Experimental and Computational Approaches | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]

discovery and synthesis of compound 13a

To provide a comprehensive technical guide on the discovery and synthesis of "compound 13a," it is imperative to first identify the specific molecule of interest. The designation "compound 13a" is a common placeholder in scientific literature and can refer to a multitude of distinct chemical entities across different research areas.

Initial research has revealed several different molecules referred to as "compound 13a," including but not limited to:

-

An activator of AMP-activated protein kinase (AMPK).

-

Derivatives of 3,3'-bioxindole.

-

Amide derivatives containing an imidazole moiety.

-

Indole-based scaffolds with potential anti-malarial activity.

-

1-acetyl-2-((arylamino)methylene)indolin-3-ones as potential influenza A neuraminidase inhibitors.

-

3-Substituted N-Benzylpyrazine-2-carboxamide derivatives with antimycobacterial properties.

-

Persilylated π-cyclopentadienyl complexes of iron.

-

Steroidal diaryl ethers with antiproliferative activity.

-

Alkylated N-Acylneuraminic Acid β-Methyl Glycosides as potential inhibitors of Neisseria meningitidis CMP-sialic acid synthetase.

-

Carborane-based analogs of Celecoxib.

-

Soft anticholinergics.

Without a more specific identifier, such as a full chemical name (e.g., IUPAC name), Chemical Abstracts Service (CAS) number, or a reference to the specific publication or field of study, it is not possible to proceed with creating a targeted and accurate technical guide.

To proceed, please provide additional information to specify which "compound 13a" you are interested in. For example, you could provide:

-

The full chemical name of the compound.

-

The CAS registry number.

-

A citation for a key research paper or patent that describes the compound.

-

The biological target or therapeutic area associated with the compound.

Once the specific "compound 13a" is identified, a detailed technical guide will be generated, including its discovery, synthesis, experimental protocols, quantitative data, and relevant pathway diagrams as requested.

chemical structure and properties of "Anti-inflammatory agent 41"

For Researchers, Scientists, and Drug Development Professionals

Introduction

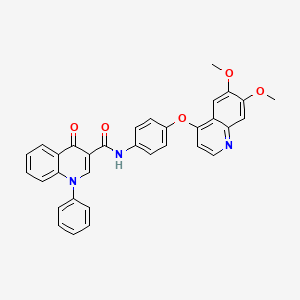

Anti-inflammatory agent 41, also identified as compound 13a , is a novel synthetic small molecule belonging to the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide class of compounds.[1] It has demonstrated significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and the experimental methodologies used in its characterization. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

IUPAC Name: N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-1,4-dihydro-4-oxo-3-Quinolinecarboxamide

Molecular Formula: C₃₃H₂₅N₃O₅

Molecular Weight: 543.57 g/mol

CAS Number: 2896204-90-1

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₅N₃O₅ | MedChemExpress |

| Molecular Weight | 543.57 | MedChemExpress |

| CAS Number | 2896204-90-1 | MedChemExpress |

Mechanism of Action

This compound exerts its effects by inhibiting the activation of the NF-κB signaling pathway.[1] This pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The proposed mechanism of action involves the following key steps:

-

Inhibition of p65 Nuclear Translocation: In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the p65 subunit of the NF-κB complex translocates from the cytoplasm to the nucleus, where it initiates gene transcription. This compound has been shown to significantly reduce the LPS-induced nuclear translocation of p65 in J774A.1 macrophages.[1]

-

Downregulation of Pro-inflammatory Cytokines: By preventing the nuclear translocation and subsequent transcriptional activity of NF-κB, this compound effectively suppresses the production and release of key pro-inflammatory cytokines, namely Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of agent 41 were evaluated in various cell lines. The quantitative data from these studies are summarized below.

| Cell Line | Cytokine | IC₅₀ (µM) | % Inhibition at 10 µM |

| J774A.1 | IL-6 | 1.332 | 75.05% |

| J774A.1 | TNF-α | 2.403 | 82.58% |

| THP-1 | IL-6 | Not Reported | Significant Inhibition |

| THP-1 | TNF-α | Not Reported | Significant Inhibition |

| LX-2 | IL-6 | Not Reported | Significant Inhibition |

| LX-2 | TNF-α | Not Reported | Significant Inhibition |

In Vivo Efficacy

The therapeutic potential of this compound was assessed in murine models of acute lung injury (ALI) and sepsis.

| Animal Model | Key Findings |

| LPS-induced ALI | - Significant alleviation of pathological changes in lung tissue.- Reduction of pulmonary edema.- Inhibition of macrophage infiltration. |

| Cecal Ligation and Puncture (CLP) Sepsis | - Significantly promoted survival. |

Pharmacokinetic Properties

Pharmacokinetic studies were conducted in rats to evaluate the drug-like properties of this compound.

| Parameter | Value |

| Half-life (T₁/₂) | 11.8 hours |

| Oral Bioavailability (F) | 36.3% |

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

This protocol outlines the general procedure for assessing the inhibitory effect of this compound on cytokine production in macrophages.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Steps:

-

Cell Culture: J774A.1, THP-1, or LX-2 cells are cultured in appropriate media (e.g., DMEM for J774A.1 and LX-2, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Cytokine Measurement: After the incubation period, the cell culture supernatant is collected. The concentrations of IL-6 and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Cell Viability Assay: To assess potential cytotoxicity of the compound, a parallel set of treated cells is subjected to an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the visualization of p65 nuclear translocation.

-

Cell Seeding and Treatment: J774A.1 cells are seeded on glass coverslips in 24-well plates. After reaching appropriate confluence, they are pre-treated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

They are then incubated with a primary antibody against NF-κB p65 overnight at 4°C.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Imaging: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

LPS-Induced Acute Lung Injury (ALI) in Mice

A widely used model to study the pathogenesis of ALI.

Caption: Experimental workflow for the LPS-induced Acute Lung Injury mouse model.

Detailed Steps:

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

-

ALI Induction: Mice are anesthetized, and a solution of LPS (e.g., 5 mg/kg) in sterile saline is administered via intratracheal instillation to induce lung injury.

-

Treatment: this compound is administered, typically intraperitoneally, at a specified dose and time relative to the LPS challenge (e.g., 1 hour before or after).

-

Assessment: At a predetermined time point (e.g., 24 hours) after LPS administration, the mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. The total cell count and protein concentration in the BAL fluid are measured as indicators of inflammation and vascular permeability.

-

Histopathology: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological evaluation of lung injury, including edema, inflammatory cell infiltration, and alveolar damage.

-

Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.

-

Animal Model: Male C57BL/6 mice (8-12 weeks old) are used.

-

Surgical Procedure:

-

Mice are anesthetized. A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated at a specific distance from the distal end (the degree of ligation determines the severity of sepsis).

-

The ligated cecum is then punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded into the peritoneal cavity.

-

The cecum is returned to the abdominal cavity, and the incision is closed in layers.

-

-

Fluid Resuscitation and Analgesia: Post-surgery, mice receive fluid resuscitation (e.g., subcutaneous injection of sterile saline) and analgesics.

-

Treatment: this compound is administered at specified doses and time points post-CLP.

-

Monitoring: The survival of the mice is monitored for a defined period (e.g., 72-96 hours).

Conclusion

This compound is a promising pre-clinical candidate with potent anti-inflammatory activity, demonstrated both in vitro and in vivo. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it an attractive therapeutic strategy for inflammatory conditions such as acute lung injury and sepsis. The favorable pharmacokinetic profile further supports its potential for further development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar anti-inflammatory compounds.

References

In Vitro Characterization of Compound 13a: A Dual CDK2/GSK3β Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the in vitro characterization of compound 13a, a novel pyridine-2,3-dihydrothiazole hybrid. The data presented herein demonstrates that compound 13a is a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), exhibiting significant anti-proliferative activity in cancer cell lines. This document details the experimental methodologies, quantitative results, and the elucidated mechanism of action, offering valuable insights for researchers in oncology and drug discovery.

Quantitative Biological Activity

The inhibitory activity of compound 13a was assessed against its primary kinase targets and in a cell-based anti-proliferative assay. All quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of Compound 13a

| Target Kinase | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| CDK2/cyclin A | 0.396 | Roscovitine | 0.88 |

| GSK3β | 0.118 | CHIR-99021 | 0.07 |

Data presented as the concentration of the compound required to inhibit 50% of the enzyme's activity.[1]

Table 2: Anti-proliferative Activity of Compound 13a

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HepG2 | Hepatocellular Carcinoma | 9.5 |

| MCF-7 | Breast Adenocarcinoma | Not specified |

| HEp-2 | Laryngeal Carcinoma | Not specified |

Data presented as the concentration of the compound required to inhibit 50% of cell growth.[1]

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Further investigation into the cellular effects of compound 13a in the HepG2 human hepatocellular carcinoma cell line revealed a distinct mechanism of action. The compound was found to induce cell cycle arrest at the G1 phase and trigger programmed cell death (apoptosis).

The apoptotic pathway initiated by compound 13a involves the modulation of key regulatory proteins. Specifically, treatment with compound 13a led to an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the activation of executioner caspases. Correspondingly, an increase in the levels of cleaved caspase-3, a key executioner caspase, was observed, confirming the induction of apoptosis.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize compound 13a.

In Vitro Kinase Inhibition Assays (CDK2/cyclin A and GSK3β)

The inhibitory activity of compound 13a against CDK2/cyclin A and GSK3β was determined using the ADP-Glo™ Kinase Assay, a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human CDK2/cyclin A and GSK3β enzymes

-

Appropriate substrates (e.g., Histone H1 for CDK2)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)

-

Compound 13a and reference inhibitors (Roscovitine, CHIR-99021)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of compound 13a and the reference inhibitors in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the test compounds, kinase enzyme, and substrate in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 40-60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.

Anti-proliferative MTT Assay

The anti-proliferative activity of compound 13a was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in the HepG2 cell line. This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Compound 13a

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of compound 13a and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis

The effect of compound 13a on the cell cycle distribution of HepG2 cells was analyzed by flow cytometry using propidium iodide (PI) staining.

Materials:

-

HepG2 cells

-

Compound 13a

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed HepG2 cells and treat them with the IC50 concentration of compound 13a for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

The expression levels of the apoptotic proteins Bax, Bcl-2, and cleaved caspase-3 in HepG2 cells treated with compound 13a were determined by Western blotting.

Materials:

-

HepG2 cells

-

Compound 13a

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HepG2 cells with compound 13a at its IC50 concentration for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

Compound 13a has been identified as a potent, dual inhibitor of CDK2 and GSK3β. Its in vitro anti-proliferative activity is mediated through the induction of G1 phase cell cycle arrest and apoptosis in the HepG2 cancer cell line. The apoptotic mechanism is characterized by the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3. These findings highlight compound 13a as a promising lead candidate for the development of novel anti-cancer therapeutics. Further in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical models.

References

Target Identification and Validation of Anti-inflammatory Agent 41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation process for a novel anti-inflammatory compound, designated as Anti-inflammatory Agent 41 (HY-149816). This agent has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document outlines the putative mechanism of action, key experimental methodologies for target validation, and representative data for such a compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of novel anti-inflammatory therapeutics targeting the NF-κB pathway.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated inflammation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB is a master regulator of inflammatory gene expression, controlling the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, the NF-κB signaling pathway represents a prime therapeutic target for the development of novel anti-inflammatory agents.

This compound (HY-149816) has emerged as a promising small molecule inhibitor of this pathway. Preliminary data indicates that this compound significantly suppresses the production of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli. The primary mechanism of action is believed to be the inhibition of NF-κB activation, specifically by preventing the nuclear translocation of the p65 subunit.

This guide will delve into the methodologies for robustly identifying and validating the molecular target of this compound and quantifying its anti-inflammatory efficacy.

Putative Mechanism of Action: NF-κB Pathway Inhibition

The canonical NF-κB signaling pathway is initiated by pro-inflammatory signals, such as lipopolysaccharide (LPS), which activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

This compound is hypothesized to interfere with this cascade, preventing the nuclear translocation of p65.

Target Validation: Experimental Protocols and Data

In Vitro Inhibition of Pro-inflammatory Cytokines

Objective: To quantify the dose-dependent effect of this compound on the production of IL-6 and TNF-α in inflammatory-stimulated immune cells.

Experimental Protocol:

-

Cell Culture: Murine macrophage-like J774A.1 cells, human monocytic THP-1 cells, and human hepatic stellate LX-2 cells are cultured to 80% confluency in appropriate media.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.

-

Stimulation: Cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Cytokine Quantification: Supernatants are collected, and the concentrations of IL-6 and TNF-α are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Data Presentation:

| Cell Line | Cytokine | IC₅₀ (µM) of this compound |

| J774A.1 | IL-6 | [Hypothetical Value: e.g., 5.2] |

| TNF-α | [Hypothetical Value: e.g., 3.8] | |

| THP-1 | IL-6 | [Hypothetical Value: e.g., 7.1] |

| TNF-α | [Hypothetical Value: e.g., 4.5] | |

| LX-2 | IL-6 | [Hypothetical Value: e.g., 9.8] |

| TNF-α | [Hypothetical Value: e.g., 6.3] |

Inhibition of NF-κB Nuclear Translocation

Objective: To visually and quantitatively assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Experimental Protocol:

-

Cell Culture and Treatment: J774A.1 macrophages are cultured on glass coverslips and pre-treated with this compound (at its IC₅₀ concentration) or vehicle for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy: Images are captured using a fluorescence microscope.

-

Quantitative Analysis: The ratio of nuclear to cytoplasmic fluorescence intensity of p65 is quantified in multiple cells per treatment group.

Data Presentation:

| Treatment Group | Nuclear/Cytoplasmic p65 Ratio (Mean ± SD) |

| Vehicle Control | [Hypothetical Value: e.g., 0.8 ± 0.1] |

| LPS (1 µg/mL) | [Hypothetical Value: e.g., 3.5 ± 0.4] |

| LPS + Agent 41 | [Hypothetical Value: e.g., 1.2 ± 0.2] |

Direct Target Engagement Assays

To confirm that this compound directly interacts with a component of the NF-κB pathway, several biophysical and biochemical assays can be employed.

Experimental Protocols:

-

Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of this compound to purified proteins of the NF-κB pathway (e.g., IKKβ, p65, IκBα).

-

Cellular Thermal Shift Assay (CETSA): To assess the binding of this compound to its target protein in a cellular context by measuring changes in protein thermal stability upon compound binding.

-

Kinase Activity Assays: If the target is a kinase (e.g., IKKβ), in vitro kinase assays can be performed to measure the direct inhibitory effect of this compound on its enzymatic activity.

Data Presentation:

| Assay | Target Protein | Binding Affinity (K D ) |

| SPR | IKKβ | [Hypothetical Value: e.g., 500 nM] |

| p65 | [Hypothetical Value: e.g., > 100 µM (No significant binding)] | |

| IκBα | [Hypothetical Value: e.g., > 100 µM (No significant binding)] |

Conclusion and Future Directions

The collective evidence from the outlined experimental approaches would provide a robust validation of the target and mechanism of action for this compound. The data presented in this guide, although hypothetical, illustrates the expected outcomes for a potent and specific inhibitor of the NF-κB signaling pathway.

Future studies should focus on:

-

In vivo efficacy studies in animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling.

-

Comprehensive safety and toxicology assessments.

-

Lead optimization to improve potency, selectivity, and drug-like properties.

This technical guide serves as a roadmap for the continued development of this compound as a potential therapeutic for a range of inflammatory disorders.

A Technical Guide to Foundational Research on Quinoline-4-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning quinoline-4-carboxamide derivatives. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This document outlines key synthetic strategies, summarizes significant biological activities with corresponding quantitative data, details representative experimental protocols, and visualizes the core concepts through diagrams.

Synthetic Strategies

The synthesis of the quinoline core is well-established, with several classic named reactions being adapted for the creation of quinoline-4-carboxamide derivatives. The most prominent methods include the Pfitzinger, Doebner, and Combes reactions.[1][4] Modern approaches often focus on improving these traditional routes through one-pot procedures, microwave irradiation, and the use of green chemistry principles to enhance yields and reduce reaction times.[1]

A common strategy involves the initial synthesis of a quinoline-4-carboxylic acid, followed by an amide coupling reaction. The Pfitzinger reaction, for instance, utilizes an isatin and a carbonyl compound to form the quinoline-4-carboxylic acid intermediate.[4][5] This intermediate is then coupled with a desired amine to yield the final carboxamide derivative.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction [5]

-

Combine the appropriate isatin (1 equivalent) and a ketone (e.g., 1-(p-tolyl)ethanone, 1.2 equivalents) in a mixture of ethanol and water.

-

Add potassium hydroxide (KOH, 3 equivalents) as the base.

-

Heat the mixture under microwave irradiation at 125 °C for 20 minutes.

-

After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter, wash the solid with water, and dry to yield the quinoline-4-carboxylic acid intermediate.

Protocol 2: Amide Coupling to form Quinoline-4-Carboxamide [5][6]

-

Dissolve the quinoline-4-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Add the desired amine (1.5 equivalents).

-

Add a coupling reagent, such as BOP reagent (1.5 equivalents) or EDC (1.2 equivalents) with HOBt (1.2 equivalents).[5][6]

-

Add a base, such as triethylamine (TEA, 5 equivalents), to the mixture.[6]

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction completion using LC/MS.

-

Upon completion, dilute the reaction mixture with ice-cold water to precipitate the crude product.

-

Filter the solid, dry it under suction, and purify via recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

Quinoline-4-carboxamide derivatives have demonstrated a broad spectrum of pharmacological activities, with the most significant research focused on their potential as antimalarial and anticancer agents.[2][3]

Antimalarial Activity

A key breakthrough in this area was the discovery of derivatives with potent, multistage antimalarial activity.[5][7] These compounds were identified through phenotypic screening against the blood stage of Plasmodium falciparum.[5][7]

Mechanism of Action: The antimalarial effect of these compounds is attributed to a novel mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2).[2][5][7] PfEF2 is essential for protein synthesis, and its inhibition leads to parasite death.[5][7] This unique mechanism makes these derivatives promising candidates, especially for overcoming resistance to existing drugs.[5]

Quantitative Data: Antimalarial Potency

| Compound | P. falciparum (3D7) EC50 (nM) | In Vivo Efficacy (P. berghei) ED90 (mg/kg) | Reference |

| Hit Compound 1 | 120 | Not Reported | [7][8] |

| Optimized Compound (DDD107498) | <1 | <1 | [7][8] |

| Compound 25 | Not Reported (Low nM Potency) | Not Reported | [7] |

| Compound 30 | Not Reported (Single Digit nM Potency) | 1 | [7] |

Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

-

Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Serially dilute the test compounds in a 96-well plate.

-

Add the parasite culture (at ~1% parasitemia and 2% hematocrit) to the wells and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye, which intercalates with parasite DNA.

-

Measure fluorescence using a fluorescence plate reader.

-

Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

Anticancer Activity

The quinoline scaffold is a privileged structure in cancer drug discovery, and quinoline-4-carboxamide derivatives have been explored as potent anticancer agents acting through various mechanisms.[3][9][10]

Mechanism of Action: A primary mechanism is the inhibition of protein kinases that are crucial for cancer cell signaling, such as Pim-1 kinase, Bruton's tyrosine kinase (BTK), and the PI3K/mTOR pathway.[10][11][12] Additionally, some derivatives have been shown to impair lysosome function, which disrupts autophagy flux and ultimately induces apoptosis in cancer cells.[9]

Quantitative Data: Anticancer Potency

| Compound Class/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| 6-cinnamamido-quinoline-4-carboxamides (CiQ) | Various Cancer Cell Lines | 0.3 to <10 | [9] |

| 4-aminoquinoline-3-carboxamide (Compound 25) | BTK (wild-type) | 0.0053 | [12] |

| 4-aminoquinoline-3-carboxamide (Compound 25) | BTK (C481S mutant) | 0.039 | [12] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2, HCT-116 | Significant Toxicity | [13] |

| 2-phenylquinoline-4-carboxamide (Compound 12e) | MCF-7 (Breast Cancer) | 5.71 | [14] |

| Quinoline-4-carboxylic Acid (Lead Compound 3) | Dihydroorotate Dehydrogenase (DHODH) | 0.250 | [15] |

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoline-4-carboxamide derivatives and incubate for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationships (SAR)

Medicinal chemistry campaigns have revealed key structure-activity relationships for quinoline-4-carboxamide derivatives:

-

Antimalarial SAR : For antimalarial activity, modifications to reduce lipophilicity (clogP) and improve metabolic stability were crucial for developing potent oral candidates.[7][8] Replacing a bromine atom with chlorine or fluorine was tolerated without significant loss of activity.[5] The nature of the amine in the carboxamide side chain is critical for potency and pharmacokinetic properties.[7]

-

Anticancer SAR : For kinase inhibitors, the specific substitutions on the quinoline ring and the carboxamide nitrogen dictate the potency and selectivity against different kinases.[3][12] For derivatives targeting autophagy, the inclusion of hydrophilic side-chains like N,N-dimethylamino-ethyl at the carboxamide linker was shown to improve water solubility while retaining potent activity.[9]

Conclusion

Quinoline-4-carboxamide derivatives represent a versatile and highly "druggable" scaffold in modern medicinal chemistry. Foundational research has established robust synthetic pathways and identified potent biological activities, particularly in the fields of infectious diseases and oncology. The discovery of a novel antimalarial mechanism targeting PfEF2 highlights the potential of this class to combat drug resistance.[5][7] In oncology, the ability of these derivatives to modulate key signaling pathways like kinase cascades and autophagy presents significant therapeutic opportunities.[3][9] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds and exploring their potential against a wider range of therapeutic targets.

References

- 1. revues.imist.ma [revues.imist.ma]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.or.kr]

- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijmphs.com [ijmphs.com]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory Agent 41: A Technical Overview of its Effects on Pro-inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Anti-inflammatory Agent 41, a compound identified for its potent modulatory effects on key pro-inflammatory signaling pathways. This document details the agent's mechanism of action, specifically its impact on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The guide includes a summary of its biological effects, detailed experimental protocols for in vitro evaluation, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in immunology, inflammation, and drug discovery.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key mediator of the inflammatory process is the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6. This compound, also referred to as compound 13a, has been identified as a significant inhibitor of the inflammatory response. This agent has been shown to suppress the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in various cell lines, including the murine macrophage cell line J774A.1 and the human monocytic cell line THP-1. The primary mechanism of action for this compound is the inhibition of the canonical NF-κB signaling pathway, specifically by preventing the nuclear translocation of the p65 subunit.

Biological Activity and Data Summary

This compound demonstrates a consistent inhibitory effect on the production of key pro-inflammatory cytokines. While specific IC50 values are not publicly available in the reviewed literature, the compound has been consistently described as a significant inhibitor of TNF-α and IL-6 secretion in LPS-stimulated macrophages.

| Target Cytokine | Cell Line | Inducer | Observed Effect | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | J774A.1, THP-1, LX-2 | Lipopolysaccharide (LPS) | Significant inhibition of expression | |

| Interleukin-6 (IL-6) | J774A.1, THP-1, LX-2 | Lipopolysaccharide (LPS) | Significant inhibition of expression |

Table 1: Summary of In Vitro Anti-inflammatory Activity of Agent 41

| Signaling Pathway | Key Protein | Cell Line | Inducer | Observed Effect | Reference |

| NF-κB Pathway | p65 (RelA) | J774A.1 | Lipopolysaccharide (LPS) | Significant reduction of nuclear translocation |

Table 2: Effect of Agent 41 on the NF-κB Signaling Pathway

Experimental Protocols

The following protocols are representative methodologies for evaluating the anti-inflammatory effects of agents like compound 41.

In Vitro Anti-inflammatory Activity Assay (Cytokine Secretion)

This protocol describes the induction of an inflammatory response in J774A.1 macrophages using LPS and the subsequent measurement of TNF-α and IL-6 secretion.

-

Cell Culture:

-

Culture J774A.1 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours.

-

-

Cytokine Measurement (ELISA):

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove cellular debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

NF-κB (p65) Nuclear Translocation Assay (Western Blot)

This protocol details the assessment of the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Cell Culture and Treatment:

-

Culture and seed J774A.1 cells as described in section 3.1.1.

-

Pre-treat cells with this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Following treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells and separate the nuclear and cytoplasmic fractions using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) from the nuclear and cytoplasmic extracts by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies against Lamin B1 (nuclear marker) and β-actin (cytoplasmic marker) as loading controls.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Analyze the relative amount of p65 in the nuclear fraction compared to the cytoplasmic fraction to determine the extent of nuclear translocation.

-

Visualizations: Signaling Pathways and Workflows

NF-κB Signaling Pathway and the Action of Agent 41

Caption: Canonical NF-κB signaling pathway and the inhibitory point of Agent 41.

Experimental Workflow for Cytokine Inhibition Assay

The Role of NF-κB in Inflammatory Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of inducible transcription factors that serve as a central regulator of the immune and inflammatory response.[1][2] Its activation is a pivotal event in the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, adhesion molecules, and enzymes involved in inflammation.[1][3][4] Consequently, dysregulated NF-κB signaling is a hallmark of numerous chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis.[1][4][5] This guide provides an in-depth technical overview of the NF-κB signaling pathways, its pathological role in key inflammatory diseases, and the experimental methodologies used to study its activity, positioning NF-κB as a critical therapeutic target.

The NF-κB Signaling Pathways

NF-κB activation is primarily controlled through two distinct but interconnected pathways: the canonical and the non-canonical pathways. These pathways are triggered by different stimuli and regulate distinct sets of genes.

The Canonical Pathway

The canonical pathway is the most common route for NF-κB activation, responding rapidly and transiently to a wide range of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs) from bacteria and viruses.[4][6][7][8]

The central event in this pathway is the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NF-κB essential modulator (NEMO), also known as IKKγ.[7][9][10] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[11][12]

Upon stimulation, the IKK complex is activated, leading to the phosphorylation of IκBα on specific serine residues.[11][13] This phosphorylation event marks IκBα for polyubiquitination and subsequent degradation by the 26S proteasome.[11][13] The degradation of IκBα unmasks a nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate into the nucleus.[9] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby inducing their transcription.[13][14]

Caption: The canonical NF-κB pathway is activated by pro-inflammatory stimuli.

The Non-Canonical Pathway

The non-canonical, or alternative, pathway is activated by a more restricted set of stimuli, primarily members of the TNF receptor superfamily such as BAFF-R, CD40, and LTβR.[8][9] This pathway is generally characterized by slower and more persistent kinetics and is crucial for lymphoid organogenesis and B-cell maturation.[4][15]

This pathway is dependent on the NF-κB-inducing kinase (NIK) and IKKα, but is independent of IKKβ and NEMO.[15][16] In resting cells, NIK is continuously targeted for proteasomal degradation. Upon receptor ligation, this degradation is inhibited, leading to the accumulation of NIK.[6] NIK then phosphorylates and activates an IKKα homodimer, which in turn phosphorylates the NF-κB2 precursor protein, p100.[6][16][17] This phosphorylation triggers the ubiquitination and proteasomal processing of p100's C-terminal inhibitory domain, generating the mature p52 subunit.[16] The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of its target genes.[16][17]

Caption: The non-canonical NF-κB pathway is activated by specific TNF family members.

NF-κB Target Genes in Inflammation

Upon activation, NF-κB orchestrates the inflammatory response by inducing the transcription of a large number of genes. These genes can be broadly categorized as follows:

| Gene Category | Examples | Function in Inflammation |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6, IL-12 | Amplify and perpetuate the inflammatory cascade; activate immune cells.[3][14] |

| Chemokines | IL-8 (CXCL8), MCP-1 (CCL2) | Mediate the recruitment of leukocytes (e.g., neutrophils, monocytes) to sites of inflammation.[3] |

| Adhesion Molecules | ICAM-1, VCAM-1, E-selectin | Promote the adhesion of leukocytes to the vascular endothelium, facilitating their extravasation into tissues.[13][14] |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2), iNOS | Synthesize inflammatory mediators such as prostaglandins and nitric oxide.[3][14] |

| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-3, MMP-9 | Degrade extracellular matrix components, contributing to tissue remodeling and destruction in chronic inflammation.[18] |

| Anti-Apoptotic Proteins | Bcl-2, Bcl-xL, cIAPs | Promote cell survival, particularly of inflammatory and transformed cells, contributing to the chronicity of inflammation.[19] |

Role of NF-κB in Specific Inflammatory Diseases

Deregulated NF-κB activation is a common pathogenic feature across a spectrum of inflammatory diseases.

| Disease | Pathogenic Role of NF-κB | Key NF-κB-Driven Mediators |

| Rheumatoid Arthritis (RA) | NF-κB is highly activated in the synovial tissue of RA patients.[18][20] It drives the production of inflammatory cytokines, promotes synovial fibroblast proliferation (pannus formation), and is essential for the differentiation and activation of bone-resorbing osteoclasts.[18][21] | TNF-α, IL-1β, IL-6, MMPs, RANKL.[5][21] |

| Inflammatory Bowel Disease (IBD) | In IBD (Crohn's disease and ulcerative colitis), NF-κB activation in intestinal epithelial cells and lamina propria mononuclear cells is markedly increased.[22][23] This leads to a hyperactive mucosal immune response, compromised barrier function, and chronic intestinal inflammation.[22][24] | TNF-α, IL-6, IL-12, IL-23, ICAM-1.[14][22][25] |

| Psoriasis | Psoriasis is an inflammatory dermatosis characterized by elevated levels of active NF-κB in keratinocytes and immune cells within psoriatic lesions.[26][27] NF-κB activation promotes keratinocyte hyperproliferation and the production of cytokines that recruit and activate immune cells, creating a self-sustaining inflammatory loop.[27][28] | TNF-α, IL-17, IL-23, various chemokines.[5][29][30] |

Experimental Protocols for Studying NF-κB Activation

Several key techniques are employed to measure the different stages of NF-κB activation, from signaling events in the cytoplasm to transcriptional activity in the nucleus.

Luciferase Reporter Assay

This is a widely used method to quantify NF-κB-dependent gene transcription.[31] It relies on cells transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

Objective: To measure the transcriptional activity of NF-κB in response to stimuli.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293, HeLa) in a 96-well plate.[31]

-

Transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Alternatively, use a cell line with a stably integrated reporter construct.[31][32]

-

-

Stimulation:

-

After 24-48 hours, treat the cells with the desired stimulus (e.g., TNF-α, PMA) or inhibitor for a specified period (typically 6-24 hours).[33]

-

-

Cell Lysis:

-

Wash cells with PBS.

-

Add passive lysis buffer to each well and incubate for ~15 minutes at room temperature to lyse the cells.[34]

-

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Use a dual-luciferase assay system. First, inject the firefly luciferase substrate and measure the luminescence (NF-κB activity).[35]

-

Second, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the second luminescence signal (for normalization).[35]

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.

-

Compare the normalized values of treated samples to untreated controls.

-

Caption: Workflow for quantifying NF-κB transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a classic technique used to detect the DNA-binding activity of transcription factors in nuclear extracts.[36]

Objective: To detect and quantify the binding of active NF-κB from nuclear extracts to a specific DNA probe.

Methodology:

-

Nuclear Extract Preparation:

-

Treat cells with the desired stimulus.

-

Harvest cells and lyse the plasma membrane using a hypotonic buffer to release the cytoplasm.

-

Centrifuge to pellet the nuclei.

-

Lyse the nuclei using a high-salt buffer to release nuclear proteins.

-

Quantify protein concentration in the nuclear extract.

-

-

Probe Labeling:

-

Synthesize a short double-stranded DNA oligonucleotide containing a consensus NF-κB binding site.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorophore).

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

For supershift or competition assays, add an antibody specific to an NF-κB subunit (e.g., p65) or an excess of unlabeled probe, respectively, to the reaction.

-

-

Electrophoresis:

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complexes migrate slower than the free, unbound probe.

-

-

Detection:

-

Detect the probe's signal. For radioactive probes, expose the gel to X-ray film (autoradiography). For biotinylated probes, transfer to a membrane and use a streptavidin-HRP conjugate for chemiluminescent detection.

-

Caption: Workflow for detecting NF-κB DNA-binding activity.

Western Blotting for IκBα Degradation and p65 Phosphorylation

Western blotting can be used to monitor key upstream events in the canonical pathway.

Objective: To detect the degradation of IκBα or the phosphorylation of the p65 subunit as markers of pathway activation.

Methodology:

-

Cell Treatment and Lysis:

-

Culture and treat cells with stimuli for various, typically short, time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for total IκBα, phospho-p65 (Ser536), or total p65.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the IκBα band or an increase in the phospho-p65 band indicates pathway activation. A loading control (e.g., β-actin) should be used to confirm equal protein loading.

-

NF-κB as a Therapeutic Target

Given its central role in driving inflammation, NF-κB is a highly attractive target for the development of anti-inflammatory drugs.[14][37][38] Many existing anti-inflammatory drugs, such as corticosteroids and salicylates, exert at least part of their effects by inhibiting NF-κB activity.[14][37]

The development of more specific inhibitors is a major focus of drug discovery. Strategies include:

-

IKK Inhibitors: Targeting the IKK complex, particularly IKKβ, prevents the phosphorylation of IκBα, thereby blocking the entire downstream cascade.[3]

-

Proteasome Inhibitors: These drugs block the degradation of IκBα, trapping NF-κB in the cytoplasm. However, their lack of specificity can lead to significant side effects.[14]

-

Inhibitors of NF-κB Translocation or DNA Binding: Peptides or small molecules designed to interfere with the nuclear import of NF-κB or its ability to bind DNA represent another therapeutic avenue.

The challenge in targeting NF-κB lies in its ubiquitous nature and its role in normal physiological processes, including cell survival and immunity.[14] Therefore, transient or localized inhibition may be required to maximize therapeutic benefit while minimizing adverse effects.[26]

Caption: NF-κB links inflammatory stimuli to pathogenic cellular responses.

Conclusion The NF-κB signaling system is a cornerstone of the inflammatory response. Its intricate signaling pathways and the vast array of genes it regulates underscore its importance in both physiological immunity and pathological inflammation. A thorough understanding of its activation mechanisms and pathogenic roles in diseases like RA, IBD, and psoriasis is crucial for the development of next-generation therapeutics. The experimental techniques detailed herein provide the necessary tools for researchers and drug developers to investigate this pathway and evaluate novel inhibitors designed to break the cycle of chronic inflammation.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 9. embopress.org [embopress.org]

- 10. The IκB kinase complex in NF-κB regulation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes [frontiersin.org]

- 13. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 14. academic.oup.com [academic.oup.com]

- 15. A single NFκB system for both canonical and non-canonical signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Negative regulation of NF-κB and its involvement in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-kappaB in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activation of nuclear factor kappa B inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]

- 26. NF-κB: an essential transcription factor in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pifukezazhi.com [pifukezazhi.com]

- 28. Role of NF-κB in the pathogenesis of psoriasis elucidated by its staining in skin biopsy specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Exploring NF-kB c-Rel’s Role in Psoriasis - The Dermatology Digest [thedermdigest.com]

- 30. mdpi.com [mdpi.com]

- 31. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 32. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. indigobiosciences.com [indigobiosciences.com]

- 34. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 35. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 36. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 37. NF-kappaB: a therapeutic target in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Anti-inflammatory Agent 41

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 41, also referred to as compound 13a, is a potent small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It effectively suppresses the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to inflammatory stimuli such as lipopolysaccharide (LPS). The primary mechanism of action involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway.[1] These characteristics make this compound a valuable tool for research in inflammation, immunology, and drug discovery.

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its anti-inflammatory effects. The protocols are optimized for use with the murine macrophage-like cell line J774A.1 and the human monocytic cell line THP-1.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of a compound identified as 13a, which demonstrates significant anti-inflammatory properties. While this compound is structurally related, further confirmation is needed to definitively equate it with "this compound".

| Cell Line | Inflammatory Stimulus | Cytokine Measured | Inhibitor Concentration | Inhibition |

| J774A.1 | Lipopolysaccharide (LPS) | TNF-α | 10 µM | Significant |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of Agent 41.

Experimental Protocols

Cell Culture

a. J774A.1 Murine Macrophage-like Cell Line

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells are adherent. When reaching 80-90% confluency, detach cells using a cell scraper. Split at a subcultivation ratio of 1:3 to 1:6.

b. THP-1 Human Monocytic Cell Line

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Differentiation (for adherence and macrophage-like phenotype): To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours before experimentation.

Assessment of Cytokine Inhibition (TNF-α and IL-6)

This protocol describes the measurement of TNF-α and IL-6 secretion from LPS-stimulated cells treated with this compound.

a. Materials

-

J774A.1 or differentiated THP-1 cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (stock solution in sterile PBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well tissue culture plates

-

ELISA kits for mouse TNF-α/IL-6 or human TNF-α/IL-6

-

Microplate reader

b. Protocol

-

Cell Seeding: Seed J774A.1 or differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the agent. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.

-

LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a negative control group with no LPS stimulation.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of cytokines in each sample using the standard curve. Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Analysis of p65 Nuclear Translocation by Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

a. Materials

-

J774A.1 or differentiated THP-1 cells

-

Complete culture medium

-

This compound

-

LPS

-

6-well tissue culture plates

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

b. Protocol

-

Cell Seeding and Treatment: Seed J774A.1 or differentiated THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well. After 24 hours, pre-treat the cells with the desired concentration of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 30-60 minutes.

-

Cell Lysis and Fractionation: Wash the cells with ice-cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) from each nuclear and cytoplasmic extract onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-